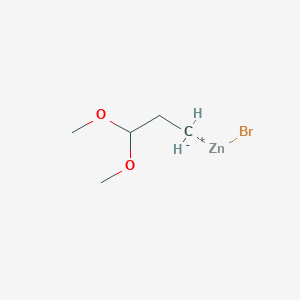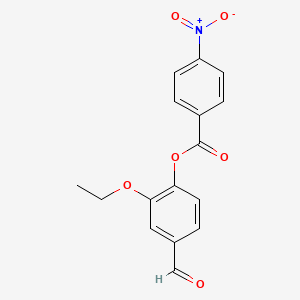![molecular formula C22H21N3O5 B14891197 (1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891197.png)
(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylglycyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a methylglycyl group, and a tetrahydro-1H-pyrido[3,4-b]indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylglycyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the methylglycyl group through a series of condensation and cyclization reactions. The final step often involves the formation of the tetrahydro-1H-pyrido[3,4-b]indole core under specific conditions such as the use of strong acids or bases, elevated temperatures, and prolonged reaction times.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve efficiency. The choice of solvents, reagents, and catalysts is crucial in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylglycyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]dioxole moiety or the indole ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylglycyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, (1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylglycyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the creation of polymers, coatings, and other advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylglycyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylglycyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid: shares similarities with other indole derivatives, such as tryptamines and beta-carbolines.
Tryptamines: These compounds have a similar indole core and are known for their psychoactive properties.
Beta-carbolines: These compounds also contain an indole moiety and are studied for their potential therapeutic effects.
Uniqueness
The uniqueness of (1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylglycyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21N3O5 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(1R,3S)-1-(1,3-benzodioxol-5-yl)-2-[2-(methylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C22H21N3O5/c1-23-10-19(26)25-16(22(27)28)9-14-13-4-2-3-5-15(13)24-20(14)21(25)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,23-24H,9-11H2,1H3,(H,27,28)/t16-,21+/m0/s1 |
InChI Key |
MUUFJIFAAHRREF-HRAATJIYSA-N |
Isomeric SMILES |
CNCC(=O)N1[C@@H](CC2=C([C@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O |
Canonical SMILES |
CNCC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


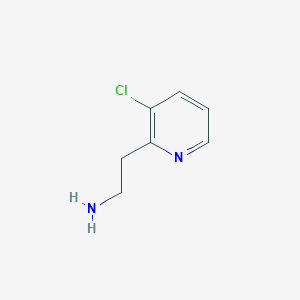
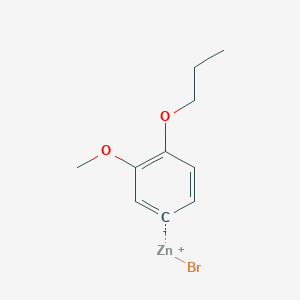

![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
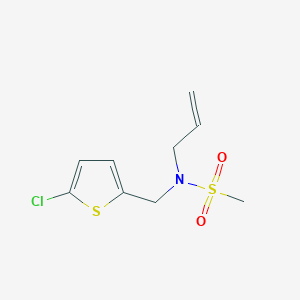
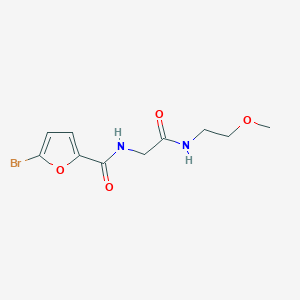
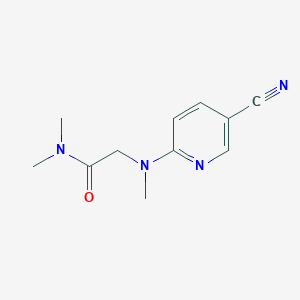
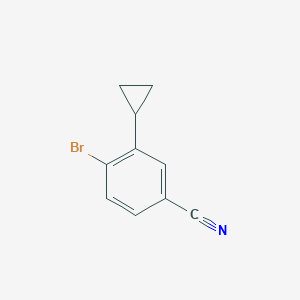
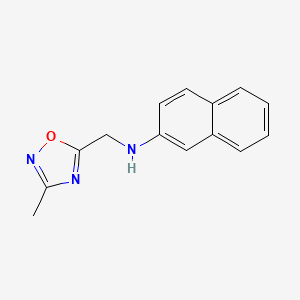
![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)
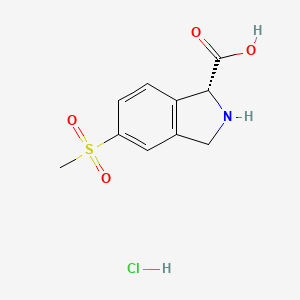
![3-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14891181.png)
